Zedoarondiol

概要

作用機序

ゼドアロンジオールは、さまざまな分子経路を通じてその効果を発揮します。

類似化合物の比較

ゼドアロンジオールは、その特定の生物活性と分子標的により、セスキテルペンラクトンの中でもユニークです。類似の化合物には以下のようなものがあります。

クルクミン: ウコン属の植物から得られる別の化合物で、抗炎症作用と抗酸化作用で知られています.

ゲルマクロン: 抗がん作用と抗炎症作用を持つセスキテルペン.

フラノジエノン: 抗炎症作用と抗腫瘍作用を示します.

ゼドアロンジオールは、NF-κBおよびPDGF経路の特異的な阻害により際立っており、心血管疾患やその他の炎症性疾患の治療のための有望な候補薬となっています .

生化学分析

Biochemical Properties

Zedoarondiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, this compound interacts with the caveolin-1 (CAV-1) protein, which is involved in the regulation of the platelet-derived growth factor (PDGF) signaling pathway . These interactions highlight the compound’s potential in modulating inflammatory and proliferative responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human bronchial smooth muscle cells, this compound inhibits proliferation by upregulating CAV-1 expression and regulating the CAV-1/PDGF pathway . In endothelial cells, this compound attenuates injury induced by oxidized low-density lipoprotein (ox-LDL) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . These effects influence cell signaling pathways, gene expression, and cellular metabolism, demonstrating the compound’s potential in treating diseases characterized by excessive cell proliferation and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound inhibits the proliferation of human bronchial smooth muscle cells by upregulating CAV-1 and regulating the CAV-1/PDGF pathway . It also inhibits the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways . In endothelial cells, this compound activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are involved in the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs) through the regulation of the AMP-activated protein kinase (AMPK) signaling pathway . The stability and degradation of this compound, as well as its long-term effects on cellular function, are critical factors in its potential therapeutic applications. Long-term studies have demonstrated that this compound maintains its inhibitory effects on cell proliferation and oxidative stress over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving vascular smooth muscle cells, this compound was found to inhibit cell proliferation at a concentration of 20 µg/mL . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal studies have shown that this compound can effectively reduce inflammation and oxidative stress at appropriate dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK), which play crucial roles in cellular metabolism . This compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the production of reactive oxygen species (ROS) and other metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus in endothelial cells, where it upregulates the expression of antioxidant proteins . These interactions are essential for the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. In endothelial cells, this compound induces the nuclear translocation of Nrf2, which is essential for its antioxidant effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its therapeutic effects.

準備方法

合成経路と反応条件

ゼドアロンジオールは、主に天然資源、特にウコン(Curcuma zedoaria)の根茎から単離されます . 抽出プロセスには、メタノールやエタノールなどの有機溶媒の使用と、クロマトグラフィー技術による化合物の精製が含まれます .

工業生産方法

ゼドアロンジオールの工業生産には、ウコン(Curcuma zedoaria)の根茎からの大規模抽出が含まれます。根茎は乾燥させて細かく粉砕し、溶媒抽出にかけられます。 抽出物は、カラムクロマトグラフィーや高速液体クロマトグラフィー(HPLC)などの技術を使用して濃縮および精製されます .

化学反応の分析

反応の種類

ゼドアロンジオールは、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件

酸化: ゼドアロンジオールは、酸性または塩基性条件下で、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます.

生成される主な生成物

これらの反応から生成される主な生成物には、ゼドアロンジオールのさまざまな酸化、還元、置換誘導体があり、異なる生物活性を示す可能性があります .

科学研究への応用

科学的研究の応用

類似化合物との比較

Zedoarondiol is unique among sesquiterpene lactones due to its specific biological activities and molecular targets. Similar compounds include:

Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and antioxidant properties.

Germacrone: A sesquiterpene with anti-cancer and anti-inflammatory activities.

Furanodienone: Exhibits anti-inflammatory and anti-tumor properties.

This compound stands out due to its specific inhibition of the NF-κB and PDGF pathways, making it a promising candidate for the treatment of cardiovascular diseases and other inflammatory conditions .

特性

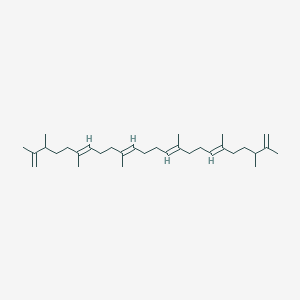

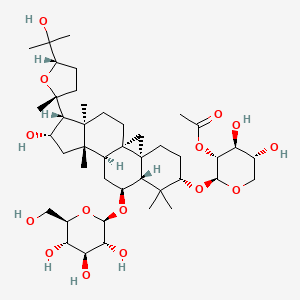

IUPAC Name |

3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIKNNOOLCGADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98644-24-7 | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 134 °C | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)

![2-[(1S,2S,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1253159.png)

![methyl (7E,9S,10S,11R,12R,14R,16R,17R,18E,20E)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1253162.png)

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)